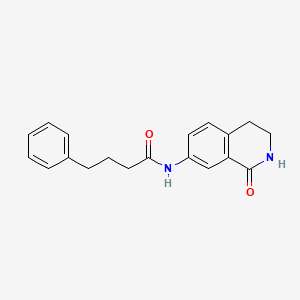

![molecular formula C19H20F2N4O3S B2862513 N-{4-[(1-乙基[1,2,4]三唑并[4,3-a]喹喔啉-4-基)氧基]苯基}环己烷甲酰胺 CAS No. 1251600-69-7](/img/structure/B2862513.png)

N-{4-[(1-乙基[1,2,4]三唑并[4,3-a]喹喔啉-4-基)氧基]苯基}环己烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

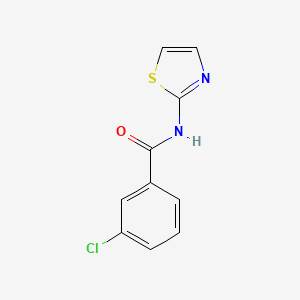

The compound belongs to a class of molecules known as [1,2,4]triazolo[4,3-a]quinoxalines . These molecules have been synthesized as potential antiviral and antimicrobial agents . They have also been evaluated for their DNA intercalation activities as anticancer agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxalines involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

科学研究应用

Drug Discovery and Medicinal Chemistry

The core structure of HMS3557K20, which includes the [1,2,4]triazolo[4,3-a]quinoxaline moiety, is significant in drug discovery. This scaffold is utilized in the design of potent and selective inhibitors for various enzymes and receptors. For instance, it has been employed in the development of aldosterone synthase inhibitors with antihypertensive activity, as well as prospective antitumor, anticonvulsant, anti-inflammatory, and antimicrobial agents .

Synthesis of Nitrogen-Containing Heterocycles

HMS3557K20’s structure allows for the exploration of nitrogen-containing heterocycles, which are foundational in many physiologically active compounds and drugs. The compound’s synthesis involves cascade transformations and annulation reactions that are pivotal in creating diverse pharmacological agents .

Antibacterial Agents

The triazolo[4,3-a]pyridin-3-one moiety found in HMS3557K20 is explored for its antibacterial properties. Novel derivatives synthesized from this compound have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacterial strains, making it a valuable lead compound in the search for new antibiotics .

Antiviral Research

Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline structure have been tested for their potential antiviral activity. They have shown promise against viruses such as Herpes simplex, which is grown on Vero African monkey kidney cells. This suggests that HMS3557K20 could be a starting point for the synthesis of new antiviral agents .

Agricultural Chemistry

The triazole ring, a component of HMS3557K20, is known to possess not only diverse pharmacological activities but also agricultural applications. It has been investigated for herbicidal, insecticidal, plant growth regulatory, and antifungal activities, making it a compound of interest in the field of agricultural chemistry .

作用机制

The mechanism of action of [1,2,4]triazolo[4,3-a]quinoxalines involves DNA intercalation . This means that these molecules can insert themselves between the base pairs of the DNA helix, which can interfere with processes such as DNA replication and transcription. This property is often exploited in the design of anticancer drugs .

未来方向

属性

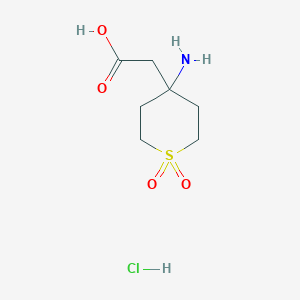

IUPAC Name |

8-(azepan-1-ylsulfonyl)-2-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N4O3S/c20-15-10-14(11-16(21)12-15)13-25-19(26)24-9-5-6-17(18(24)22-25)29(27,28)23-7-3-1-2-4-8-23/h5-6,9-12H,1-4,7-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREMHTGKOHBXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(azepane-1-sulfonyl)-2-[(3,5-difluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2862432.png)

![2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2862433.png)

![1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2862435.png)

![2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one](/img/structure/B2862439.png)

![ethyl 4-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2862448.png)

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2862451.png)